molecular formula C7H8N4 B11921564 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B11921564
M. Wt: 148.17 g/mol
InChI Key: SGEQLXKFRBWJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine ( 1629379-72-1) is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . This amine derivative of the 1H-imidazo[4,5-b]pyridine scaffold is a key building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents . While specific mechanistic studies on this exact compound are limited in public sources, its structural core is recognized for its significant research value. Related imidazopyridine analogs have been investigated as key intermediates in the synthesis of pharmaceutical candidates. For instance, similar compounds have been developed into crystalline forms for use in the treatment of proliferative, inflammatory, and autoimmune diseases, highlighting the potential of this chemical class . Researchers value this scaffold for its potential to interact with various biological targets. This product is offered as a high-purity material for research applications. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability . Handling should be conducted with appropriate safety measures; this material carries hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Please Note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylimidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)

InChI Key

SGEQLXKFRBWJAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)N

Origin of Product

United States

Biological Activity and Molecular Mechanisms of Action

Antiproliferative and Anticancer Activities

Derivatives of the imidazo[4,5-b]pyridine structure have demonstrated notable efficacy as anticancer agents, engaging with multiple targets involved in carcinogenesis.

In Vitro Evaluation Against Human Cancer Cell Lines (e.g., HCT116, MCF-7, human lung cancer cells)

A range of imidazo[4,5-b]pyridine derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines. Novel tetracyclic imidazo[4,5-b]pyridine derivatives, for instance, have shown significant cytostatic effects, particularly against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cells. nih.gov The antiproliferative activity is influenced by the specific chemical groups attached to the core structure and the position of nitrogen atoms within the pyridine (B92270) ring. nih.gov

Several compounds in one study demonstrated pronounced cytostatic effects in the submicromolar range, with some regioisomers showing IC₅₀ values between 0.3 and 0.9 μM against HCT116 and MCF-7 cells. nih.gov The majority of these synthesized compounds exhibited improved activity when compared to the standard anticancer drug etoposide. nih.gov Other studies on related imidazo[1,2-a]pyridines also confirmed cytotoxic effects against breast cancer cell lines like HCC1937. nih.gov

Interactive Table: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Below is a summary of the reported antiproliferative activities.

Compound TypeCell LineActivity (IC₅₀)Reference
Tetracyclic imidazo[4,5-b]pyridine Regioisomer 6HCT1160.3 - 0.9 µM nih.gov
Tetracyclic imidazo[4,5-b]pyridine Regioisomer 7HCT1160.3 - 0.9 µM nih.gov
Tetracyclic imidazo[4,5-b]pyridine Regioisomer 9HCT1160.3 - 0.9 µM nih.gov
Tetracyclic imidazo[4,5-b]pyridine Regioisomer 6MCF-70.3 - 0.9 µM nih.gov
Tetracyclic imidazo[4,5-b]pyridine Regioisomer 7MCF-70.3 - 0.9 µM nih.gov
Tetracyclic imidazo[4,5-b]pyridine Regioisomer 9MCF-70.3 - 0.9 µM nih.gov

Inhibition of Protein Kinases (e.g., FLT3, Aurora Kinase A, c-Met Kinase, CK2α, PIM1, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinases, PfCLK1)

The mechanism behind the anticancer activity of imidazo[4,5-b]pyridines often involves the inhibition of key protein kinases that regulate cell growth and division. Optimization studies of this chemical class have led to the identification of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.govnih.gov

One specific derivative, a 2,6,7-trisubstituted 3H-imidazo[4,5-b]pyridine, was identified as a powerful inhibitor of Aurora A (Kd = 7.5 nM) and FLT3 (Kd = 6.2 nM). nih.gov This compound also effectively inhibited FLT3 mutants that are associated with poor prognosis in acute myeloid leukemia (AML). nih.govnih.gov The dual inhibition of both FLT3 and Aurora kinases presents a promising strategy for treating malignancies like AML. nih.gov

Interactive Table: Kinase Inhibition by an Optimized Imidazo[4,5-b]pyridine Derivative

Kinase TargetInhibition (Kd)Reference
Aurora Kinase A7.5 nM nih.gov
Aurora Kinase B48 nM nih.gov
FLT3 Kinase6.2 nM nih.gov
FLT3-ITD (mutant)38 nM nih.gov
FLT3(D835Y) (mutant)14 nM nih.gov

Interactions with Nucleic Acids: DNA and RNA Binding Studies

In addition to inhibiting kinases, certain imidazo[4,5-b]pyridine derivatives exert their anticancer effects by directly interacting with nucleic acids. Studies on novel tetracyclic amino-substituted derivatives have shown that these compounds can bind to both DNA and RNA. nih.gov The strength of this interaction, with binding affinities (logKs) ranging from 5 to 7, suggests that DNA and RNA are potential cellular targets for these molecules. nih.gov The binding is influenced by the specific amino side chains and their charge, indicating that these compounds may interfere with DNA replication and transcription, contributing to their antiproliferative activity. nih.gov

Modulation of Cellular Pathways Associated with Carcinogenesis

The broad activity of imidazo[4,5-b]pyridines stems from their ability to modulate multiple cellular pathways critical for cancer progression. Overexpression of Aurora kinases A and B, key targets for this compound class, is a known factor in a wide range of human cancers. nih.gov By inhibiting these kinases, the compounds can disrupt mitosis, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, some related compounds have been found to target the DNA damage repair pathway. Specifically, derivatives of the isomeric imidazo[4,5-c]pyridine scaffold have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a central component of the non-homologous end-joining (NHEJ) pathway used to repair DNA double-strand breaks. nih.gov This mechanism is particularly relevant for sensitizing cancer cells to radiotherapy. nih.gov

Antimicrobial Properties

The imidazo[4,5-b]pyridine core is also a promising scaffold for the development of new antimicrobial agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Bacillus cereus)

Derivatives of 1H-imidazo[4,5-b]pyridine have been tested for their antibacterial effects against a panel of pathogenic bacteria. researchgate.net Studies show that these compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. researchgate.netnih.gov

The effectiveness of these compounds can be influenced by the specific substitutions on the pyridine ring. For example, derivatives with a methoxy (B1213986) substituent have been reported to be more toxic to several bacterial strains compared to those with hydroxy or chloro groups. researchgate.net In some studies, Gram-positive bacteria were found to be more sensitive to these compounds than Gram-negative strains. researchgate.net

Interactive Table: Antibacterial Spectrum of Imidazo[4,5-b]pyridine Derivatives

Bacterial StrainTypeActivity ObservedReference
Staphylococcus aureusGram-PositiveYes researchgate.netnih.gov
Bacillus subtilisGram-PositiveYes researchgate.netnih.gov
Bacillus cereusGram-PositiveYes researchgate.net
Escherichia coliGram-NegativeYes researchgate.netnih.gov
Pseudomonas aeruginosaGram-NegativeYes nih.gov
Klebsiella pneumoniaeGram-NegativeYes researchgate.netnih.gov

Antifungal Efficacy

There is currently no publicly available scientific literature detailing the antifungal efficacy of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine against Puccinia polysora or Erysiphe graminis. Further research is required to determine its potential activity against these and other fungal pathogens.

Antitubercular Activity and DprE1 Inhibition Studies

Scientific studies investigating the antitubercular properties of this compound, specifically its potential to inhibit decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), have not been reported in the available literature. DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall, making it a key target for novel antitubercular drugs. However, the inhibitory activity of this particular compound against DprE1 remains uninvestigated.

Antiviral Efficacy

Activity Against DNA and RNA Viruses

Comprehensive studies on the antiviral activity of this compound against a broad spectrum of DNA and RNA viruses are not present in the current body of scientific research. Specific investigations into its efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, and Respiratory Syncytial Virus (RSV), a common cause of respiratory illness, have not been documented.

Anti-inflammatory Mechanisms

Mitigation of Inflammatory Responses

There is a lack of available data from studies on the anti-inflammatory mechanisms of this compound. Specifically, its potential to mitigate inflammatory responses in models of retinal ischemia or obesity-related inflammation has not been characterized in published research.

Other Pharmacological Activities

While information is scarce, some research has explored the potential of related imidazo[4,5-b]pyridine derivatives in other therapeutic areas. For instance, derivatives of this core structure have been investigated for their antimalarial properties. One study synthesized a series of imidazo[4,5-b]pyridine-based compounds and evaluated their biological activity against IspE, an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in parasites like Plasmodium falciparum. ethz.ch However, the specific activity of this compound was not the primary focus of this available study.

Antihistaminic Properties and Receptor Binding

There is currently no specific scientific literature available that details the antihistaminic properties or the direct binding affinity of this compound to histamine (B1213489) receptors. The broader class of imidazopyridines has been investigated for a wide range of biological activities due to their structural similarity to endogenous purines, leading to interactions with various receptors. mdpi.com However, dedicated studies to elucidate the antihistaminic potential of this specific compound have not been identified.

GABAA Receptor Modulation

The imidazopyridine scaffold is a well-known pharmacophore that interacts with the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This interaction is the basis for the therapeutic effects of widely used drugs such as zolpidem and alpidem, which are prescribed for insomnia and anxiety, respectively. These compounds act as positive allosteric modulators, enhancing the inhibitory effects of GABA. Despite the known affinity of the parent scaffold for GABAA receptors, no specific research has been published detailing the modulatory effects of this compound on this receptor complex.

Proton Pump Inhibition

Scientific literature detailing the activity of this compound as a proton pump inhibitor is not available. While other heterocyclic compounds, such as benzimidazoles (e.g., omeprazole), are established proton pump inhibitors used to treat acid-related gastrointestinal disorders, the potential for imidazo[4,5-b]pyridine derivatives in this capacity has not been reported for this specific molecule.

Aromatase Inhibition

There is no available research data to suggest that this compound functions as an aromatase inhibitor. Aromatase inhibitors are a class of drugs used in the treatment of estrogen-receptor-positive breast cancer. While various heterocyclic scaffolds are explored for this purpose, the inhibitory activity of this particular compound on aromatase has not been documented in the scientific literature.

Non-Steroidal Anti-inflammatory Drug (NSAID) Class Analogs

The imidazopyridine class of compounds has been noted for its anti-inflammatory properties. nih.gov For instance, some imidazopyridine derivatives have been shown to suppress inflammatory pathways. An imidazopyridine derivative known as X22 has been found to attenuate diabetic kidney dysfunction by inactivating the NF-κB signaling pathway, a key regulator of inflammation. nih.gov However, there are no specific studies that classify this compound as an analog of non-steroidal anti-inflammatory drugs (NSAIDs) or detail its specific mechanisms of anti-inflammatory action, such as the inhibition of cyclooxygenase (COX) enzymes.

Antioxidative Potential

While direct studies on the antioxidative potential of this compound are not available, research on related imidazo[4,5-d]pyridine derivatives has demonstrated notable antioxidant activity. In a study assessing the radical scavenging potential of a series of these compounds, several derivatives exhibited significant effects. researchgate.net The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The activity of these related compounds suggests that the imidazopyridine scaffold may contribute to antioxidative effects, although empirical data for this compound is lacking.

CompoundConcentration (µg/mL)DPPH Scavenging Activity (%)
Imidazo[4,5-d]pyridine Derivative 1a500Significant Activity Reported
Imidazo[4,5-d]pyridine Derivative 1b500Significant Activity Reported
Imidazo[4,5-d]pyridine Derivative 1c500Significant Activity Reported

This table presents data for related imidazo[4,5-d]pyridine derivatives and not for this compound. The term "Significant Activity Reported" is used as specific percentage values were not provided in the summary of the source. researchgate.net

Inhibition of Cyst Formation in Polycystic Kidney Disease Models

There are no studies directly investigating the effect of this compound on cyst formation in models of polycystic kidney disease (PKD). However, the broader therapeutic potential of targeting specific signaling pathways in PKD with novel compounds is an active area of research. For example, a potent inhibitor of cyclin-dependent kinase 7 (CDK7), which has a different molecular scaffold, has been shown to inhibit cyst growth in in vitro and in vivo models of autosomal dominant polycystic kidney disease (ADPKD). researchgate.net Additionally, an imidazopyridine derivative, X22, has shown protective effects in a model of diabetic kidney disease, a condition with different pathology from PKD. nih.gov These findings highlight the exploration of diverse chemical structures for treating kidney diseases, but specific data on this compound in the context of PKD is not yet available.

Toll-like Receptor 7 (TLR7) Agonism and IFN-α Induction

Following a comprehensive review of publicly available scientific literature, no specific research findings regarding the activity of this compound as a Toll-like Receptor 7 (TLR7) agonist or its capacity to induce interferon-alpha (IFN-α) have been identified. Extensive searches for data pertaining to the direct biological and molecular mechanisms of this specific compound in the context of TLR7 signaling pathways have not yielded any relevant results.

Therefore, information on its detailed research findings, including any potential data that could be presented in tabular format, is not available.

Structure Activity Relationship Sar Studies

Influence of Substitution Patterns on Biological Activity

Impact of Methyl Group at N1 Position on Bioactivity

The methylation at the N1 position of the imidazo[4,5-b]pyridine ring system has been shown to have a variable impact on the biological activity, which is often contingent on the other substituents present in the molecule. mdpi.comresearchgate.net In some instances, N-methylation has led to a decrease in antiproliferative activity when compared to their N-unsubstituted counterparts. mdpi.com For example, the N-methyl-substituted derivative 18 showed reduced antiproliferative activity compared to the N-unsubstituted analogs 6-8 . mdpi.com

Conversely, other studies have demonstrated that the presence of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus can enhance antiproliferative activity. researchgate.net For instance, the unsubstituted N-methyl derivative 19 was identified as the most active compound in a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, displaying potent activity against a majority of tested cancer cell lines. researchgate.net This suggests that the effect of N1-methylation is context-dependent and can be fine-tuned by other structural modifications. The synthesis of N-methyl-substituted derivatives is often achieved through alkylation using reagents like methyl-iodide in DMF. mdpi.com

Effect of Amino Side Chain Introduction and Position on Tetracyclic Core

The introduction and positioning of amino side chains on a tetracyclic imidazo[4,5-b]pyridine core significantly modulate the antiproliferative activity of these compounds. nih.gov A novel series of tetracyclic imidazo[4,5-b]pyridine derivatives demonstrated that their activity against human cancer cells was markedly influenced by the placement of specific amino side chains on the tetracyclic skeleton. nih.gov

Particularly, derivatives bearing amino side chains at position 2 of the tetracyclic core showed a notable enhancement in activity. nih.gov This highlights the critical role of the amino side chain's location in optimizing the antiproliferative effects of these complex heterocyclic systems. The interactions of these derivatives with DNA and RNA were also found to be influenced by the position of the amino side chains. nih.gov

Role of Halogen Atoms and Electron-Rich Substituents

The introduction of halogen atoms, particularly bromine, onto the pyridine (B92270) nucleus of the imidazo[4,5-b]pyridine scaffold has been a consistent strategy for enhancing antiproliferative activity. mdpi.commdpi.com Studies have repeatedly shown that bromo-substituted derivatives exhibit markedly increased potency. mdpi.com For example, a bromo-substituted derivative bearing an unsubstituted phenyl ring showed selective, albeit moderate, antiviral activity against the respiratory syncytial virus (RSV). mdpi.comnih.gov

Significance of Cyclic Amidino Groups for Antiproliferative Activity

A particularly noteworthy finding in the SAR of imidazo[4,5-b]pyridines is the profound impact of cyclic amidino groups on their antiproliferative activity. mdpi.comresearchgate.net Tetracyclic imidazo[4,5-b]pyridine derivatives substituted with a cyclic amidino group have demonstrated potent antiproliferative effects. mdpi.comresearchgate.net The most significant broad-spectrum antiproliferative activity was observed for compounds bearing a 2-imidazolinyl moiety. mdpi.comresearchgate.net

These amidino-substituted derivatives are believed to exert their cytotoxic effects by intercalating into double-stranded DNA. mdpi.com For example, a bromo-substituted derivative with a 2-imidazolinyl group at the phenyl ring showed strong and selective activity against colon carcinoma cells, with IC50 values in the sub-micromolar range. mdpi.comnih.gov This highlights the cyclic amidino group as a key pharmacophore for potent antiproliferative activity in this class of compounds.

Regioselectivity and Positional Isomerism in SAR

The precise arrangement of atoms within the imidazo[4,5-b]pyridine scaffold, including the position of the nitrogen atom in the pyridine ring, is a critical determinant of biological activity. This regioselectivity and positional isomerism are key aspects of the SAR of these compounds.

Impact of Nitrogen Atom Position in the Pyridine Nucleus

The location of the nitrogen atom within the pyridine nucleus of the imidazopyridine system has a significant impact on the compound's antiproliferative properties. nih.gov Comparative studies between imidazo[4,5-b]pyridine and its regioisomer, imidazo[4,5-c]pyridine, have revealed substantial differences in their biological activities. nih.govresearchgate.net

Specifically, for tetracyclic derivatives, the position of the nitrogen atom in the pyridine ring has been shown to dramatically enhance antiproliferative activity, especially for derivatives that have amino side chains at the 2-position. nih.gov Regioisomers of the imidazo[4,5-b]pyridine series have demonstrated a noticeable enhancement of activity compared to their imidazo[4,5-c]pyridine counterparts, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov This underscores the critical importance of the nitrogen atom's placement for optimal biological effect.

Differential Activity of N1, N3, and N4 Regioisomers

The positioning of nitrogen atoms within the pyridine ring of the imidazo[4,5-b]pyridine scaffold plays a crucial role in the biological activity of its derivatives. Research on a series of tetracyclic imidazo[4,5-b]pyridine derivatives has shown that their antiproliferative activity is significantly influenced by the location of the nitrogen atom in the pyridine nucleus. nih.gov Specifically, a comparison between different regioisomers revealed that those with amino side chains at position 2 demonstrated a marked enhancement in antiproliferative effects. nih.gov This suggests that the arrangement of nitrogen atoms within the heterocyclic system is a key determinant for the compound's cytostatic capabilities, particularly against cancer cell lines like HCT116 and MCF-7. nih.gov For instance, regioisomers 6, 7, and 9 in one study showed a noticeable increase in activity compared to their counterparts 10, 11, and 13, with IC₅₀ values in the nanomolar range (0.3-0.9 μM). nih.gov

Optimized Structural Features for Target-Specific Modulation

The imidazo[4,5-b]pyridine core is a versatile template that can be chemically modified to achieve selective modulation of various biological targets, including protein kinases and Toll-like receptors (TLRs). nih.gov

The imidazo[4,5-b]pyridine scaffold has proven to be a fruitful starting point for the development of potent kinase inhibitors. nih.gov Optimization studies have led to the identification of dual inhibitors targeting key enzymes in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.govacs.org

A key step in the hit-to-lead process involved replacing a (4-methylpiperazin-1-yl)phenyl moiety at the R² position with various five-membered heteroaromatic rings. acs.org Among these, the 1-methyl-1H-imidazol-5-yl and 1-methyl-1H-pyrazol-4-yl derivatives (compounds 21a and 21i, respectively) were found to be the most potent inhibitors of Aurora-A. acs.org However, compound 21a, the 1-methyl-1H-imidazol-5-yl derivative, showed significant inhibition of the hERG channel, a marker for potential cardiotoxicity. nih.govacs.org In contrast, the 1-methyl-1H-pyrazol-4-yl analogue (21i) exhibited better metabolic stability, making it a more suitable scaffold for further optimization. nih.govacs.org

Further modifications focused on the R²-pyrazole substituent. Adding a methyl group at the 3-position of the pyrazole (B372694) ring (compound 22d) enhanced both Aurora-A inhibition and potency against SW620 colon cancer cells, while also reducing hERG affinity. acs.org This led to the selection of the 1,3-dimethyl-1H-pyrazol-4-yl group as the preferred R² substituent. acs.org Subsequent optimization of the R³ substituent culminated in the identification of compound 27e, which incorporated a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl) moiety. nih.govacs.org This compound emerged as a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases, showing strong efficacy in in vivo models of acute myeloid leukemia (AML). acs.orgresearchgate.net

Table 1: SAR Data for Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Compound R² Substituent Aurora-A IC₅₀ (μM) SW620 GI₅₀ (μM) hERG Inhibition (% at 10 μM)
21a 1-methyl-1H-imidazol-5-yl Potent - 94%
21i 1-methyl-1H-pyrazol-4-yl Potent - 67%
22d 1,3-dimethyl-1H-pyrazol-4-yl Enhanced Potency Enhanced Potency 48%
27e 1,3-dimethyl-1H-pyrazol-4-yl 0.038 - Low affinity (IC₅₀ > 25 μM)

Data sourced from studies on Aurora kinase inhibitors. nih.govacs.org

The imidazo-heterocyclic scaffold is also central to the design of agonists for Toll-like receptor 7 (TLR7), a key player in the innate immune system. nih.gov SAR studies on the related 1H-imidazo[4,5-c]pyridine series have provided critical insights into the features necessary for potent and specific TLR7 activation. nih.gov

A foundational study initiated with 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine (122a), which was identified as a specific agonist for human TLR7 (hTLR7) with negligible activity at hTLR8. nih.gov This highlighted the importance of the N-1 benzyl (B1604629) and C2-n-butyl groups as a minimal structural requirement for activity. nih.gov Crucially, any modification, such as acylation or alkylation, of the amino group at the C4 position resulted in a complete loss of TLR7 activity, underscoring the essential nature of the unsubstituted C4-NH₂ group for receptor engagement. nih.gov

Broader studies on imidazoquinolines, which share the core imidazo-pyridine structure, further reinforce these findings. The 4-amino group is consistently shown to be indispensable for TLR7 agonistic activity. nih.gov Even subtle changes to the scaffold can lead to significant variations in TLR7/8 activity, indicating a strict dependence on the electronic configuration of the heterocyclic system. nih.gov

Ligand Charge and DNA/RNA Interaction Affinity

The interaction of small molecules with nucleic acids like DNA and RNA is significantly governed by electrostatic forces. rsc.org For imidazo[4,5-b]pyridine derivatives, the ligand charge and the positioning of charged groups are critical determinants of their binding affinity and potential as anticancer agents that target genetic material. nih.gov

Studies on tetracyclic derivatives of imidazo[4,5-b]pyridine have demonstrated that their interaction with both DNA and RNA is influenced by the ligand charge and the specific placement of amino side chains on the tetracyclic core. nih.gov These compounds achieved moderate to high binding affinities, with logarithmic binding constants (logKs) ranging from 5 to 7, suggesting that DNA and RNA are viable cellular targets for this class of molecules. nih.gov

General principles of ligand-RNA interactions support these findings. A positive charge on a ligand can enhance binding affinity, often by increasing the association rate (k-on). nih.gov This is attributed to favorable electrostatic interactions, such as salt bridges, between the positively charged moieties of the ligand and the negatively charged phosphate (B84403) backbone of the nucleic acid. rsc.orgmdpi.com The strategic introduction of protonated amine groups can lead to the formation of multiple salt bridges, stabilizing the ligand-RNA complex. mdpi.com While a high ligand charge can sometimes lead to non-specific surface interactions, the careful placement of positive charges to create specific hydrogen bonds and electrostatic contacts within a binding pocket can result in high affinity and selectivity. rsc.orgnih.gov

Advanced Spectroscopic and Quantum Chemical Computational Investigations

Molecular Structure Elucidation and Spectroscopic Characterization

The definitive structure of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine was established through a combination of modern spectroscopic methods. Each technique provided unique insights into the molecular framework, contributing to a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy served as a primary tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, the amine (-NH₂) protons, and the methyl (-CH₃) group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the pyridine ring are typically observed in the downfield region due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The methyl protons attached to the imidazole nitrogen would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would display signals for each of its carbon atoms. The carbons of the fused aromatic rings are expected to resonate in the δ 100-150 ppm range, with the specific shifts determined by their position relative to the nitrogen atoms and the amino group. The methyl carbon signal would appear at a much higher field.

2D NMR Techniques (COSY, HSQC, HMBC): To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, various two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the entire molecular skeleton, including the placement of the methyl and amino groups on the imidazopyridine core.

NOESY and INEPT:

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule. For example, a NOE correlation between the methyl protons and a proton on the imidazole ring would confirm their close spatial relationship.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is a technique used to enhance the signal of insensitive nuclei like ¹³C and can also be used to determine the number of protons attached to each carbon (CH, CH₂, CH₃).

While specific, experimentally derived spectral data for this compound is not widely available in public literature, the expected patterns can be inferred from data on closely related imidazo[4,5-b]pyridine derivatives mdpi.comacs.orguctm.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole CH 7.5 - 8.5 135 - 145
Pyridine CH 6.5 - 8.0 110 - 150
N-CH₃ 3.5 - 4.0 30 - 40
C-NH₂ - 140 - 155
NH₂ 5.0 - 7.0 -
Fused Carbons - 130 - 160

Note: These are estimated ranges based on analogous structures and are subject to solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. The exact mass of the [M+H]⁺ ion would be compared to the calculated mass for the proposed formula, C₇H₉N₄⁺, to confirm the elemental composition with high confidence. Mass spectrometry is a standard characterization method for imidazo[4,5-b]pyridine derivatives acs.orgmdpi.com.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Ionization Mode ESI
Observed Ion (HRMS) [M+H]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings will appear in the 1500-1650 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bonds of the amino group is typically observed around 1600 cm⁻¹. These characteristic peaks help to confirm the presence of the key functional groups within the molecule acs.org.

Theoretical Chemistry and Computational Modeling

In conjunction with experimental techniques, theoretical and computational methods provide deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a powerful quantum chemical method used to model the electronic structure of molecules. DFT calculations are frequently used to:

Optimize Molecular Geometry: By finding the lowest energy arrangement of atoms, DFT can predict the three-dimensional structure of this compound. The calculated bond lengths and angles can be compared with experimental data from XRD, if available.

Predict Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental data can aid in the assignment of spectral peaks nih.govbohrium.com.

Analyze Electronic Structure: DFT provides information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are important for understanding the molecule's reactivity and electronic properties. The analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

DFT studies on similar heterocyclic systems have shown good agreement between calculated and experimental data, validating the use of these computational methods for understanding the properties of this compound uctm.edunih.govresearchgate.net.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Imidazo[4,5-b]pyridine
2-Phenyl-1H-imidazo[4:5-b]pyridine
3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine

Analysis of Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for understanding the structural characteristics of a molecule. By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra. For this compound, these calculations would reveal characteristic vibrational modes associated with its distinct functional groups.

Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. This allows for an unambiguous assignment of the spectral peaks.

Expected Vibrational Modes for this compound:

N-H Stretching: The amine (NH2) group at the C5 position would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring and aliphatic C-H stretching from the N-methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C Stretching: Vibrations corresponding to the stretching of double bonds within the fused imidazole and pyridine rings are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The amine group would also show a characteristic scissoring (bending) vibration, typically in the 1590-1650 cm⁻¹ range.

Ring Vibrations: Complex vibrations involving the entire fused ring skeleton would occur in the fingerprint region (below 1500 cm⁻¹).

While specific frequencies for the title compound are not available, DFT calculations on related imidazo[4,5-b]pyridine derivatives confirm the assignment of these characteristic functional group vibrations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity wuxibiology.com.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO irjweb.com.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized irjweb.com.

ParameterSignificanceImplication for Reactivity
E-HOMOEnergy of the Highest Occupied Molecular Orbital; associated with the capacity to donate electrons.Higher energy indicates stronger electron-donating ability (nucleophilicity).
E-LUMOEnergy of the Lowest Unoccupied Molecular Orbital; associated with the capacity to accept electrons.Lower energy indicates stronger electron-accepting ability (electrophilicity).
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO.A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability wuxibiology.com.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack researchgate.net.

In an MEP map:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to attack by electrophiles.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are attractive to nucleophiles.

Green Regions: Represent neutral potential.

For this compound, the MEP map is expected to show regions of high negative potential (red/yellow) around the nitrogen atoms of the pyridine and imidazole rings, as well as the nitrogen of the exocyclic amine group. These locations represent the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would likely be regions of positive potential (blue), making them potential hydrogen bond donors nih.gov.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hydrogen Bonding

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, which are key to understanding molecular stability arising from hyperconjugation and charge delocalization nih.gov.

For this compound, NBO analysis would quantify:

Charge Delocalization: The delocalization of π-electrons across the fused aromatic system, confirming the aromatic character and stability of the core structure.

Hyperconjugative Interactions: The stabilizing interactions between the lone pair electrons on the nitrogen atoms (especially the amine group) and the antibonding orbitals of the ring system.

Hydrogen Bonding: NBO analysis can identify and characterize intramolecular and intermolecular hydrogen bonds. For this molecule, it could detail potential hydrogen bonding between the amine group and the nitrogen atom at position 4 of the pyridine ring, or with solvent molecules.

Theoretical Studies on Protonation and Tautomerism

Tautomerism is a critical consideration for heterocyclic compounds like imidazo[4,5-b]pyridines, as the position of a labile proton can significantly alter the molecule's electronic properties and biological activity. For the imidazo[4,5-b]pyridine core, several tautomeric forms are possible depending on which nitrogen atom is protonated.

Theoretical studies using DFT can calculate the relative energies of these tautomers to predict the most stable form. For a related 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine, DFT calculations revealed that the tautomer with the hydrogen atom on the imidazole nitrogen (position 3) is the most stable form mdpi.com. Given that the title compound is methylated at the N1 position, the primary tautomerism would involve the proton on the exocyclic amine group and the ring nitrogens. The relative stability of these forms is influenced by factors like aromaticity and intramolecular hydrogen bonding. Computational studies suggest that in aqueous solutions, water molecules can facilitate proton transfer between tautomeric forms by forming hydrogen-bond networks researchgate.net.

Tautomer TypeDescriptionExpected Stability Consideration
Amino TautomerThe exocyclic group exists as an amine (-NH2).Generally the most stable form for related aromatic systems, maintaining the aromaticity of the fused rings.
Imino TautomerA proton moves from the exocyclic amine to a ring nitrogen (e.g., N4), forming an imine (-NH) and a double bond to the ring.Often less stable as it can disrupt the aromaticity of the pyridine ring.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Protein Kinases, DHFR, DprE1, G-quadruplex DNA)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or nucleic acid. The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been investigated as a potential inhibitor for several biological targets.

DprE1: Derivatives of 1H-imidazo[4,5-b]pyridine have been identified as potential inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. Docking studies showed these compounds forming key interactions with residues in the DprE1 active site nih.govresearchgate.net.

Protein Kinases: The related imidazo[4,5-c]pyridine scaffold has been successfully developed into inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA repair pathways nih.govacs.org. This suggests the imidazo[4,5-b]pyridine core could also be a viable scaffold for kinase inhibitors.

DHFR: Dihydrofolate reductase (DHFR) is a validated target for antimicrobial and anticancer drugs. Docking studies of various imidazo[4,5-b]pyridine derivatives have explored their potential as DHFR inhibitors, highlighting interactions with key active site residues mdpi.com.

G-quadruplex DNA: Certain tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to interact with G-quadruplex DNA structures, which are implicated in cancer and other diseases. The binding affinity is influenced by the nature and position of side chains on the core structure irb.hr.

Although no specific docking results for this compound are published, its structure suggests it could form hydrogen bonds (via the amine group and ring nitrogens) and π-π stacking interactions (via the aromatic core) within the binding sites of these targets.

Quantum Chemical Calculations for DNA-Ligand Interactions

Quantum chemical calculations can provide profound insights into the nature of interactions between a small molecule and DNA. These methods can calculate binding energies and decompose them into constituent parts, such as electrostatic, van der Waals, and charge-transfer components.

Studies on amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives have confirmed their ability to bind to DNA and RNA. The binding affinities were found to be moderate to high, indicating that nucleic acids are potential cellular targets for this class of compounds irb.hr. The interactions are governed by the charge of the ligand and the position of the amino side chains. For this compound, its planar aromatic core suggests an intercalative binding mode with DNA is possible, while the amine group could form specific hydrogen bonds with the phosphate (B84403) backbone or nucleotide bases.

Future Research Directions and Translational Applications

Development of Next-Generation Bioactive Compounds based on the 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine Scaffold

The this compound scaffold serves as a crucial starting point for the development of new and improved bioactive compounds. Its structural similarity to purines allows for potential interactions with a wide range of biological targets. researchgate.netmdpi.com Researchers are actively exploring modifications to this core structure to enhance therapeutic effects, improve specificity, and overcome drug resistance. researchgate.net

Derivatives of the broader imidazo[4,5-b]pyridine family have demonstrated a wide array of pharmacological activities, including:

Anticancer Properties: Certain derivatives have shown significant antiproliferative activity against various cancer cell lines. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the pyridine (B92270) ring can considerably boost these anticancer effects.

Antitubercular Activity: Some synthesized compounds have exhibited potent inhibitory action against Mycobacterium tuberculosis. nih.gov

Anti-inflammatory Effects: Imidazo[4,5-b]pyridine derivatives have been shown to modulate inflammatory pathways, suggesting potential applications in treating chronic inflammation. mdpi.com

Antimicrobial and Antiviral Activities: The imidazopyridine core is a key component in compounds with demonstrated antibacterial and antiviral properties. mdpi.comnih.gov

Table 1: Investigated Activities of Imidazo[4,5-b]pyridine Derivatives

Biological ActivityTarget/ModelKey Findings
AnticancerGlioblastoma and colorectal carcinoma cell linesCertain derivatives exhibit low micromolar IC50 values.
AntitubercularMycobacterium tuberculosisMIC values as low as 0.5 to 0.8 μmol/L for some derivatives. nih.gov
Anti-inflammatoryRetinal ischemia modelsModulation of Nrf2 and NF-κB transcription factors.
AntibacterialE. coli, S. aureus, S. pneumoniaeModerate activity observed for specific substituted derivatives. mdpi.com

Refinement of Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of this compound and its derivatives is an area of ongoing research, with a focus on improving efficiency, yield, and regioselectivity. mdpi.com Traditional methods often involve multi-step reactions, and modern approaches aim to simplify these processes. researchgate.net

Key synthetic strategies include:

Cyclization Reactions: A common approach involves the cyclization of 2,3-diaminopyridine (B105623) precursors.

Tandem Reactions: Efficient procedures have been developed that combine multiple reaction steps, such as a tandem SNAr reaction, nitro group reduction, and heteroannulation, to produce functionalized imidazo[4,5-b]pyridines in a single purification step. researchgate.net

Green Chemistry: Efforts are being made to develop more environmentally friendly synthesis methods, such as using water as a solvent and avoiding hazardous reagents. mdpi.comresearchgate.net

Further Exploration of Novel Biological Targets and Therapeutic Areas

The structural versatility of the this compound scaffold suggests that its therapeutic potential extends beyond currently identified areas. The similarity to purines makes it a candidate for interacting with a multitude of biomolecules. researchgate.net

Future research is likely to focus on:

Kinase Inhibition: The pyridine moiety is a common feature in kinase inhibitors, and derivatives of this scaffold could be designed to target specific kinases involved in cancer and other diseases. wikipedia.org

Receptor Modulation: Imidazo[4,5-b]pyridine derivatives have been investigated as antagonists for receptors like angiotensin II and thromboxane (B8750289) A2. nih.gov Further exploration could uncover new receptor targets.

Enzyme Inhibition: The scaffold has been used to develop inhibitors for enzymes such as DprE1 in Mycobacterium tuberculosis and tyrosyl-tRNA synthetase. nih.govresearchgate.net

Integration of Computational and Experimental Approaches for Rational Drug Design

The combination of computational modeling and experimental validation is a powerful strategy for accelerating the discovery and optimization of new drugs based on the this compound scaffold.

This integrated approach involves:

In Silico Screening: Computational tools can be used to predict the binding affinity of virtual libraries of derivatives against various biological targets. nih.govacs.org

Molecular Docking: This technique helps to visualize and understand the interactions between a compound and its target protein at the molecular level, guiding the design of more potent and selective inhibitors. nih.govmdpi.com

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govnih.gov

DFT Studies: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of these molecules, providing insights that can inform synthetic strategies and predict biological activity. mdpi.com

By leveraging these computational methods, researchers can prioritize the synthesis of the most promising compounds for experimental testing, thereby streamlining the drug discovery pipeline and increasing the likelihood of success.

Q & A

Basic: What synthetic methodologies are established for 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine and its derivatives?

Answer:
Synthesis typically involves cyclocondensation reactions and functional group modifications. For example:

  • Condensation with aldehydes : Derivatives can be synthesized by reacting imidazo[4,5-b]pyridin-5-amine precursors with aromatic aldehydes under solvent-free conditions, followed by purification via column chromatography .
  • Structural modifications at N3/C6 positions : Cyanoethylation or hydrolysis reactions can introduce propionitrile or carboxylic acid groups, enhancing bioactivity .
  • One-pot synthesis : Efficient methods using barbituric acids and aldehydes yield pyrazolo-pyrimidine-dione derivatives, optimized for scalability .

Key Validation : Purity (>95%) is confirmed via HPLC and spectroscopic methods (NMR, MS) .

Basic: How is hepatic differentiation efficacy assessed for this compound in mesenchymal stem cells (MSCs)?

Answer:

  • Morphological and functional assays : Treated MSCs are evaluated for hepatocyte-like morphology (e.g., polygonal shape) and glycogen storage via Periodic Acid-Schiff (PAS) staining .
  • Gene expression profiling : qRT-PCR or RNA-seq quantifies upregulation of hepatocyte markers (albumin, CYP1A1, HNF3β, FoxH1) .
  • Functional tests : Urea secretion (colorimetric assays) and low-density lipoprotein (LDL) uptake (fluorescence microscopy) confirm metabolic activity .

Critical Controls : Untreated MSCs and positive controls (e.g., hepatocyte growth factor) are included to validate specificity .

Advanced: What molecular mechanisms drive hepatic differentiation induced by this compound?

Answer:

  • FoxH1 activation : The compound upregulates FoxH1, a transcription factor critical for hepatic fate specification. FoxH1 knockdown abolishes differentiation, confirming its role .
  • Wnt/β-catenin pathway : Indirect activation via c-Met (hepatocyte growth factor receptor) enhances β-catenin nuclear translocation, promoting hepatocyte gene expression .
  • Epigenetic modulation : Histone acetylation at promoters of hepatic genes (e.g., albumin) facilitates transcriptional accessibility .

Contradictions : Some studies report FoxH1-independent pathways in murine MSCs, suggesting species-specific mechanisms .

Advanced: How do structural modifications impact bioactivity?

Answer:

  • C6-substituents : Introduction of phenylazo groups at C6 enhances antitumor activity by 3-fold, likely via intercalation or topoisomerase inhibition .
  • N3-alkylation : Propyl or methyl groups improve solubility and metabolic stability, critical for in vivo applications .
  • Halogenation : Bromo or fluoro substituents at aromatic positions increase binding affinity to hepatic nuclear receptors (e.g., HNF4α) .

Validation : IC50 values against cancer cell lines (e.g., HepG2) and molecular docking simulations correlate structural features with activity .

Data Contradiction: Are there conflicting reports on carcinogenic potential of related derivatives?

Answer:

  • IARC findings : 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a structural analog, is classified as Group 2B (possibly carcinogenic) due to DNA adduct formation in rodents .
  • Contradictory evidence : Some derivatives (e.g., SJA710-6) show no genotoxicity in Ames tests or micronucleus assays, suggesting substituent-dependent safety profiles .

Resolution : Structure-activity relationship (SAR) studies emphasize avoiding nitro or aryl-amino groups linked to mutagenicity .

Methodological: What in vitro assays evaluate antitumor potential?

Answer:

  • Cytotoxicity assays : MTT or SRB assays measure IC50 in cancer cell lines (e.g., MCF-7, A549) over 72 hours .
  • Apoptosis detection : Annexin V/PI staining and caspase-3/7 activity assays quantify programmed cell death .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining identifies G1/S or G2/M arrest .

Controls : Normal cell lines (e.g., HEK293) assess selectivity. Positive controls (e.g., doxorubicin) validate assay robustness .

Notes

  • Reliable Sources : Data from IARC, PubChem, and peer-reviewed journals (e.g., Biopolymers and Cell) ensure credibility .
  • Excluded Sources : Commercial platforms (e.g., ) were omitted per guidelines.

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